
1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, also known as 4-chloro-2,3-dimethylphenoxyethanone, is an organic compound used in a variety of laboratory experiments. It is a white crystalline solid with a melting point of 72-75 °C and a boiling point of 280-282 °C. 4-chloro-2,3-dimethylphenoxyethanone is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of other compounds such as dyes, fragrances, and other organic compounds.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- The compound has been used in the synthesis of heterocyclic compounds like isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, demonstrating its utility in creating diverse chemical structures (Moskvina, Shilin, & Khilya, 2015).
Crystallographic Studies
- In crystallography, the structure of derivatives of this compound, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, has been analyzed, providing insights into their molecular structure and potential applications (Zheng, Cui, & Rao, 2014).
Photochemical Studies
- Photochemical studies of related compounds, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, have been conducted to understand their reactivity and potential applications in fields like materials science or photodynamic therapy (Castellan et al., 1990).
Antimicrobial Evaluation
- Some derivatives have shown promising antimicrobial properties. For instance, specific oxadiazoles derived from phenylpropionohydrazides, related to this compound, exhibited significant activity against bacterial strains like S. aureus and P. aeruginosa (Fuloria et al., 2009).
Corrosion Inhibition
- A pyrrole derivative related to this compound demonstrated effective corrosion inhibition properties, suggesting its potential use in materials science and engineering (Louroubi et al., 2019).
Anxiolytic Activity
- Some derivatives have been explored for their potential anxiolytic (anti-anxiety) activities, indicating possible pharmaceutical applications (Liszkiewicz et al., 2006).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11-4-3-5-16(12(11)2)19-10-15(18)13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRYRKRFGATSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2432307.png)
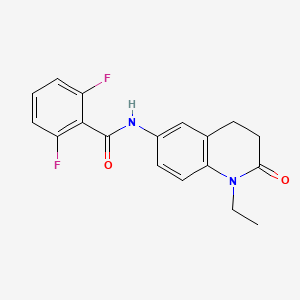
![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)
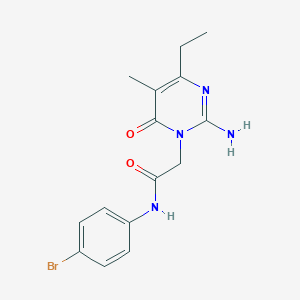
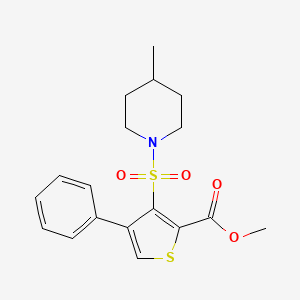
![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)

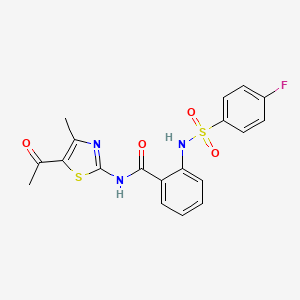
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)
![Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)
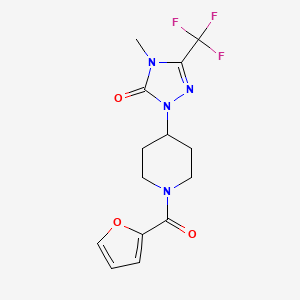
![2-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2432327.png)